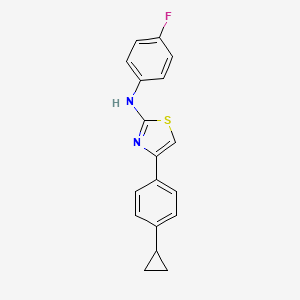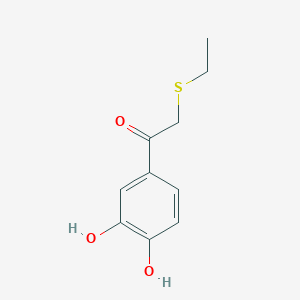
1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one is an organic compound with a unique structure that includes both phenolic and thioether functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Alkylated thioether derivatives.
科学研究应用
1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, leading to potential anticancer effects.
相似化合物的比较
Similar Compounds
3,4-Dihydroxyacetophenone: Similar structure but lacks the thioether group.
4-Acetylpyrocatechol: Contains a similar phenolic structure but with different substituents.
Uniqueness
1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one is unique due to the presence of both phenolic and thioether groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
属性
分子式 |
C10H12O3S |
|---|---|
分子量 |
212.27 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxyphenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C10H12O3S/c1-2-14-6-10(13)7-3-4-8(11)9(12)5-7/h3-5,11-12H,2,6H2,1H3 |
InChI 键 |
KJUDPLNYCGDQDS-UHFFFAOYSA-N |
规范 SMILES |
CCSCC(=O)C1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


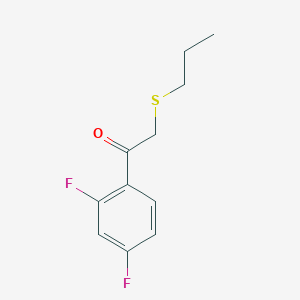
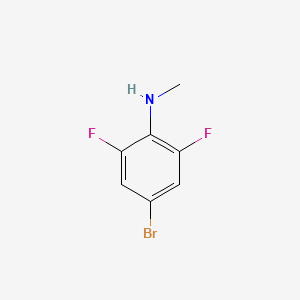
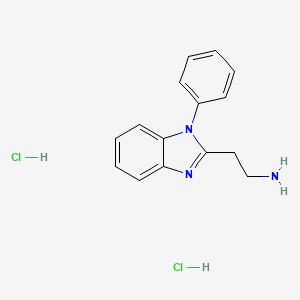
![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
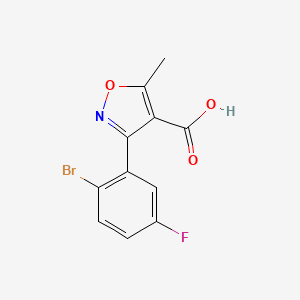
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
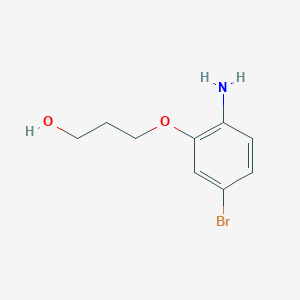
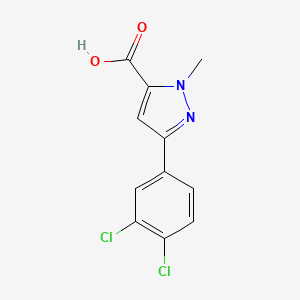

![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)
